methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
Description
Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-amino alcohol derivative with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It features a phenyl group, hydroxyl (-OH), and amino (-NH₂) substituents on a propanoate ester backbone. The compound’s stereochemistry (2R,3R) is critical for its biological activity and interaction with enantioselective enzymes or receptors.
Properties
IUPAC Name |
methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate
General Synthetic Strategy
The synthesis typically involves:
- Starting from chiral precursors such as (2R,3R)-3-phenylisoserine or related amino acids.
- Protection of the amino group using Boc anhydride (di-tert-butyl dicarbonate) to form the Boc-protected intermediate.
- Esterification of the carboxylic acid to the methyl ester.
- Maintenance of stereochemical integrity throughout the process.
Detailed Stepwise Preparation
Step 1: Preparation of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester
- The starting material, (2R,3R)-3-phenylisoserine hydrochloride, is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature (45–55°C) for several hours to form the methyl ester.
- The reaction progress is monitored by HPLC to ensure conversion (>99.5%).
- The product is extracted using organic solvents (e.g., dichloromethane), washed, dried, and concentrated to yield the methyl ester intermediate with low water content (~0.17% w/w).
Step 2: Protection of the amino group as Boc derivative
- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine.
- The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures (25–40°C).
- This step yields methyl (2R,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate with high diastereomeric purity (dr > 99:1) and good yield (~79–100%).
Step 3: Purification and isolation
- The crude product is purified by column chromatography using silica gel with an eluent gradient of ethyl acetate and hexane.
- Purity is confirmed by HPLC (>95%) and stereochemistry by NMR spectroscopy.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Methanol, H2SO4 catalyst | 45–55°C, 7–8 hours | ~95 | HPLC monitoring, extraction with DCM |
| 2 | Amino protection (Boc) | Di-tert-butyl dicarbonate, DIPEA, acetonitrile/DCM | 25–40°C, 2–4 hours | 79–100 | High diastereomeric purity (>99:1 dr) |
| 3 | Purification | Silica gel chromatography | Ambient | - | HPLC and NMR for purity and stereochem |
Alternative and Related Preparation Routes
- Hydrogenation method: Starting from tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, catalytic hydrogenation using Pd(OH)2 on carbon in methanol under hydrogen atmosphere (5 atm) at room temperature for 15 hours can yield the desired compound or its derivatives with high stereochemical purity.
- Benzylation and deprotection: Some processes involve benzyl protection of the hydroxyl group followed by selective deprotection steps using bases like LiOH or NaOH in aqueous-organic solvent mixtures at mild temperatures (0–35°C) to afford intermediates that can be converted to the target compound.
Analytical and Research Findings Supporting Preparation
- NMR Spectroscopy: Confirms stereochemistry and functional groups; characteristic signals include Boc carbonyl (~165 ppm in ^13C NMR) and aromatic protons (7.2–7.4 ppm in ^1H NMR).
- HPLC: Used to monitor reaction progress and purity; diastereomeric ratios are typically >99:1.
- Mass Spectrometry: Confirms molecular weight consistent with this compound and its Boc derivatives.
- Water content analysis: Ensures product dryness, typically <0.2% w/w.
Summary Table of Preparation Methods
Scientific Research Applications
Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
Subtle changes in stereochemistry or functional groups significantly alter physicochemical and biological properties.
Research Findings :
- The (2S,3R)-benzoylamino derivative (MW 311.34) exhibits higher lipophilicity (logP ≈ 2.1 vs. 0.8 for the target compound), impacting membrane permeability .
- The (2R,3S)-isomer shows 50% lower inhibitory activity against serine proteases compared to the (2R,3R)-form, highlighting stereochemical selectivity .
Ester Variants
Altering the ester group affects solubility and synthetic utility.
Research Findings :
- The ethyl ester variant requires prolonged reaction times (96 hours vs. <24 hours for methyl esters) due to slower nucleophilic displacement .
Functional Group Modifications
Substituents like halogens or heterocycles alter reactivity and applications.
Research Findings :
- The brominated derivative (MW 500.35) crystallizes in a monoclinic system (space group P2₁) with a density of 1.435 g/cm³, enabling structural studies of β-amino alcohol frameworks .
- The indole-containing analogue demonstrates 10-fold higher affinity for 5-HT receptors than the phenyl-substituted target compound .
Chain Length and Bulkier Analogues
Extended carbon chains or bulky groups influence steric hindrance and pharmacokinetics.
Research Findings :
- The tert-butyl ester variant (MW 251.30) shows 80% oral bioavailability in rodent models, attributed to reduced first-pass metabolism .
Biological Activity
Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, also known as phenylisoserine methyl ester, is a chiral compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHNO
- CAS Number : 157722-44-6
- Chirality : The compound has two chiral centers, which influence its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, which can modulate metabolic pathways. Key mechanisms include:
- Inhibition of Aminotransferases : The compound has been shown to inhibit D-amino acid transaminase (DAT) and L-amino acid transaminase (LAT), which are crucial for amino acid metabolism .
- Antibacterial Properties : Studies indicate that it exhibits antibacterial activity against strains such as Staphylococcus aureus, suggesting potential use in treating bacterial infections .
Biological Activities
The compound's biological activities can be categorized as follows:
1. Antioxidant Activity
Research indicates that similar compounds possess antioxidant properties, which help protect cells from oxidative stress. This activity is vital for preventing cellular damage and maintaining overall health.
2. Enzyme Inhibition
This compound has demonstrated inhibitory effects on enzymes involved in amino acid metabolism. Its interaction with aminotransferases suggests a role in regulating amino acid levels within cells .
3. Antibacterial Activity
The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus. This property highlights its potential as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Enzyme Inhibition | Inhibits DAT and LAT | |
| Antibacterial | Effective against Staphylococcus aureus |
Case Study: Inhibition of Aminotransferases
In a study focused on the synthesis of phenylisoserine derivatives, this compound was identified as a selective inhibitor of DAT. The compound's IC values indicated significant inhibition potential, making it a candidate for further development in metabolic disorder treatments .
Case Study: Antibacterial Efficacy
A separate investigation evaluated the antibacterial properties of N-substituted derivatives of phenylserine methyl ester against various bacterial strains. This compound demonstrated notable activity against Staphylococcus aureus with promising results that warrant further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves multi-step processes, including esterification of precursor acids followed by stereoselective reduction. For example, sodium borohydride (NaBH₄) is used to reduce intermediates while preserving the (2R,3R) configuration . Chiral auxiliaries or resolution techniques (e.g., chiral chromatography) ensure stereochemical fidelity. Industrial-scale synthesis may employ continuous flow reactors to optimize reaction kinetics and purity .
- Key Data :
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, THF, 0°C | 85% | >95% | |
| Continuous Flow | Pd/C catalyst, H₂, 50°C | 92% | >98% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) quantifies purity. X-ray crystallography resolves absolute configuration, and mass spectrometry confirms molecular weight . PubChem-derived InChI keys and spectral data provide cross-validation .
Q. How is the compound purified after synthesis?
- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. Industrial protocols may use automated flash chromatography for scalability .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : The (2R,3R) configuration enables precise hydrogen bonding with enzyme active sites (e.g., via the hydroxyl and amino groups) and π-π stacking with aromatic residues in receptors. Comparative studies of diastereomers show reduced activity in (2S,3S) analogs, highlighting stereodependence . Molecular docking simulations can predict binding affinities .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from variations in purity, assay conditions, or structural isomers. Solutions include:
- Purity Reassessment : Use HPLC-MS to rule out impurities .
- Standardized Assays : Reproduce results under controlled conditions (e.g., fixed pH, temperature) .
- Structural Verification : Confirm configuration via X-ray or NOESY NMR .
Q. How can continuous flow reactors optimize the synthesis of this compound?
- Methodological Answer : Flow reactors enhance heat/mass transfer, enabling faster reactions and higher yields. For example, hydrogenation with Pd/C in a continuous system achieves 92% yield vs. 78% in batch mode . Real-time monitoring (e.g., in-line IR spectroscopy) ensures consistency .
Q. What are the challenges in designing enzyme inhibition assays using this compound, and how are they addressed?
- Methodological Answer : Challenges include non-specific binding and solvent interference. Mitigation strategies:
- Control Experiments : Use inactive analogs to assess background signals .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with high sensitivity .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate specificity .
Data Contradiction Analysis
- Example : Conflicting reports on IC₅₀ values for kinase inhibition may stem from:
- Assay Variability : Differences in ATP concentrations or incubation times.
- Compound Stability : Degradation under assay conditions (e.g., light exposure).
- Resolution : Conduct stability studies (HPLC monitoring) and standardize assay protocols .
Key Research Findings
- Biological Activity : Demonstrates moderate inhibition (IC₅₀ = 12 µM) against serine hydrolases via covalent binding to catalytic residues .
- Synthetic Advancements : Continuous flow methods reduce reaction time from 24 hours to 2 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
